

# Application Notes: Synthesis of *n*-Benzyl-2,2-dimethoxyethanamine

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## Compound of Interest

Compound Name: *n*-Benzyl-2,2-dimethoxyethanamine

Cat. No.: B1267077

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## Introduction

***n*-Benzyl-2,2-dimethoxyethanamine** is a valuable secondary amine intermediate in organic synthesis. Its primary application lies in the preparation of guanidylimidazole and guanidylimidazoline derivatives, which have shown potential as antimalarial agents[1][2][3]. The acetal functional group serves as a protected aldehyde, which can be deprotected under acidic conditions for further chemical transformations. This document provides detailed protocols for the synthesis of ***n*-Benzyl-2,2-dimethoxyethanamine** via reductive amination, along with its physicochemical properties and safety information.

## Physicochemical Data

A summary of the key physical and chemical properties of ***n*-Benzyl-2,2-dimethoxyethanamine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>17</sub> NO <sub>2</sub>	[4]
Molecular Weight	195.26 g/mol	[4]
Appearance	Liquid	[4][5]
Boiling Point	257.7°C at 760 mmHg	[1]
Density	1.008 g/cm <sup>3</sup>	[1]
Flash Point	105.8°C	[1]
Refractive Index	n <sub>20/D</sub> 1.417 (lit.)	[6]
Storage	2-8°C, inert atmosphere, keep in dark place	[2][5]

### Safety and Handling

**n-Benzyl-2,2-dimethoxyethanamine** is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4][5]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS)[5].

## Experimental Protocols

The synthesis of **n-Benzyl-2,2-dimethoxyethanamine** can be effectively achieved via the reductive amination of benzaldehyde with 2,2-dimethoxyethylamine. This method offers a high yield of 95%[1].

### Materials and Reagents

Reagent	CAS Number	Molecular Weight	Quantity
Benzaldehyde	100-52-7	106.12 g/mol	10.61 g (0.1 mol)
2,2-Dimethoxyethylamine	22483-09-6	105.14 g/mol	10.51 g (0.1 mol)
Sodium borohydride	16940-66-2	37.83 g/mol	4.54 g (0.12 mol)
Ethanol	64-17-5	46.07 g/mol	200 mL
Diethyl ether	60-29-7	74.12 g/mol	As needed
Saturated NaCl solution	N/A	N/A	As needed
Anhydrous MgSO <sub>4</sub>	7487-88-9	120.37 g/mol	As needed

## Procedure

- Imine Formation:
  - To a 500 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (10.61 g, 0.1 mol) and 2,2-dimethoxyethylamine (10.51 g, 0.1 mol) in ethanol (100 mL).
  - Stir the reaction mixture at 20°C for 12 hours to facilitate the formation of the corresponding imine.
- Reduction:
  - Cool the reaction mixture to 0°C in an ice bath.
  - Slowly add sodium borohydride (4.54 g, 0.12 mol) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 20°C.
  - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
- Work-up and Purification:

- Quench the reaction by the slow addition of water (50 mL).
- Concentrate the mixture under reduced pressure to remove the ethanol.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with a saturated sodium chloride solution (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **n-Benzyl-2,2-dimethoxyethanamine** can be further purified by vacuum distillation.

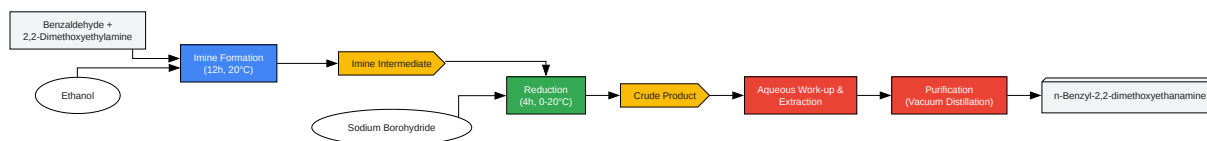
#### Characterization Data

The final product should be characterized to confirm its identity and purity. While specific spectral data is not provided in the search results, typical characterization would include:

Technique	Expected Observations
$^1\text{H}$ NMR	Peaks corresponding to aromatic protons of the benzyl group, the methoxy protons, the methylene protons, and the methine proton of the acetal.
$^{13}\text{C}$ NMR	Resonances for the aromatic carbons, the methoxy carbons, the methylene carbons, and the methine carbon of the acetal.
Mass Spec (ESI-MS)	$[\text{M}+\text{H}]^+$ peak at $m/z = 196.13$
FT-IR	Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching of the acetal.

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **n-Benzyl-2,2-dimethoxyethanamine** via reductive amination.



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